Cas no 2580103-14-4 (tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate)

tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate
- EN300-27718284
- 2580103-14-4
- tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate
-
- インチ: 1S/C10H18N4O3/c1-6-11-8(14-13-6)7(5-15)12-9(16)17-10(2,3)4/h7,15H,5H2,1-4H3,(H,12,16)(H,11,13,14)/t7-/m1/s1
- InChIKey: OXWUFKHPGWDRNE-SSDOTTSWSA-N
- SMILES: O(C(N[C@H](CO)C1=NNC(C)=N1)=O)C(C)(C)C
計算された属性
- 精确分子量: 242.13789045g/mol
- 同位素质量: 242.13789045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 100Ų
tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718284-2.5g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 | |
Enamine | EN300-27718284-0.25g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 0.25g |
$985.0 | 2025-03-20 | |
Enamine | EN300-27718284-0.5g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 0.5g |
$1027.0 | 2025-03-20 | |
Enamine | EN300-27718284-1g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 1g |
$1070.0 | 2023-09-10 | ||
Enamine | EN300-27718284-5g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 5g |
$3105.0 | 2023-09-10 | ||
Enamine | EN300-27718284-0.05g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 0.05g |
$900.0 | 2025-03-20 | |
Enamine | EN300-27718284-10.0g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 10.0g |
$4606.0 | 2025-03-20 | |
Enamine | EN300-27718284-0.1g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 0.1g |
$943.0 | 2025-03-20 | |
Enamine | EN300-27718284-1.0g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 1.0g |
$1070.0 | 2025-03-20 | |
Enamine | EN300-27718284-5.0g |
tert-butyl N-[(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]carbamate |
2580103-14-4 | 95.0% | 5.0g |
$3105.0 | 2025-03-20 |
tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamateに関する追加情報
tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate: A Comprehensive Overview
tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate is a highly specialized chemical compound with the CAS number 2580103-14-4. This compound has garnered significant attention in recent years due to its unique structural properties and diverse applications across various industries. The molecule is characterized by its tert-butyl group, a hydroxyl group, and a triazole ring, which collectively contribute to its distinctive chemical behavior and reactivity.
The triazole ring in this compound is particularly noteworthy as it is a heterocyclic aromatic structure that imparts stability and enhances the compound's ability to participate in various chemical reactions. The 5-methyl substitution on the triazole ring further modulates the electronic properties of the molecule, making it suitable for specific applications such as pharmaceutical intermediates and agrochemicals. Recent studies have highlighted the potential of this compound in the development of novel pesticides and antifungal agents, owing to its ability to inhibit key enzymes involved in fungal growth.
One of the most significant advancements in the study of this compound involves its stereochemistry. The (1S)-configuration at the chiral center plays a crucial role in determining its biological activity. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the spatial arrangement of atoms within the molecule. These insights have been instrumental in optimizing synthesis pathways and improving yields in industrial production.
The synthesis of tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. A recent breakthrough in this area involves the use of green chemistry principles, such as catalytic hydrogenation and solvent-free reactions, to minimize environmental impact while maintaining high product quality. These methods not only reduce costs but also align with global sustainability goals.
In terms of applications, this compound has shown promise in the field of medicinal chemistry as a potential lead for developing new drugs targeting inflammatory diseases and neurodegenerative disorders. Its ability to modulate enzyme activity through specific interactions has been extensively studied using computational models such as molecular docking and dynamics simulations.
Moreover, the compound's stability under various environmental conditions makes it an attractive candidate for use in agricultural formulations. Field trials have demonstrated its efficacy as a fungicide against common crop pathogens such as *Botrytis cinerea* and *Fusarium graminearum*. The integration of this compound into integrated pest management (IPM) strategies has been shown to enhance crop yields while reducing reliance on traditional chemical pesticides.
From an industrial perspective, the scalability of this compound's synthesis has been a focal point for manufacturers. Recent innovations in continuous-flow chemistry have enabled large-scale production with improved process control and reduced byproduct formation. This has significantly lowered production costs, making the compound more accessible for widespread use across different sectors.
In conclusion, tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-y l)ethylcarbamate stands out as a versatile and innovative chemical entity with broad applicability across multiple domains. Its unique structural features, coupled with advancements in synthesis techniques and application research, position it as a key player in driving future developments in chemistry and related fields.
2580103-14-4 (tert-butyl N-(1S)-2-hydroxy-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethylcarbamate) Related Products
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 2172356-57-7(3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3-methylbutanoic acid)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 1040636-87-0(2,5-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzene-1-sulfonamide)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 2194848-99-0(N-[(6-cyclopropylpyrimidin-4-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 38803-30-4(3-(Dimethylamino)benzonitrile)




